Product packaging for Bicyclo[2.2.1]heptane-2-carbaldehyde(Cat. No.:CAS No. 19396-83-9)

Bicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B074555
CAS No.: 19396-83-9
M. Wt: 124.18 g/mol
InChI Key: UAQYREPFSVCDHT-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2-carbaldehyde is a highly valuable and versatile chemical scaffold in advanced organic synthesis and medicinal chemistry research. This compound features a rigid, three-dimensional norbornane core, which is instrumental in the design and synthesis of conformationally restricted analogs and complex molecular architectures. The presence of the reactive aldehyde functional group at the 2-position provides a critical synthetic handle for further derivatization, enabling efficient access to a wide array of derivatives such as alcohols, amines, hydrazones, and olefins via condensation, reduction, or nucleophilic addition reactions. Its primary research value lies in its application as a key building block for the development of novel pharmacophores, where the norbornane framework is used to pre-organize functional groups in three-dimensional space, thereby enhancing binding affinity and selectivity towards biological targets such as enzymes, receptors, and ion channels. This makes it particularly useful in fragment-based drug discovery, the synthesis of peptide mimetics, and the construction of chiral ligands for asymmetric catalysis. The compound's inherent rigidity also aids in the study of structure-activity relationships (SAR) and intramolecular strain, providing critical insights into molecular recognition and bioactivity. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B074555 Bicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 19396-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]heptane-2-carbaldehyde
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InChI

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQYREPFSVCDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90941094
Record name Bicyclo[2.2.1]heptane-2-carbaldehyde
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Molecular Weight

124.18 g/mol
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CAS No.

19396-83-9, 3574-54-7
Record name Bicyclo[2.2.1]heptane-2-carboxaldehyde
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Record name Bicyclo(2.2.1)heptane-2-carbaldehyde
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Synthetic Methodologies and Strategies for Bicyclo 2.2.1 Heptane 2 Carbaldehyde

Classical and Modern Synthetic Approaches to the Bicyclo[2.2.1]heptane Skeleton

The construction of the bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) system, is the initial and crucial step in the synthesis of bicyclo[2.2.1]heptane-2-carbaldehyde. Several powerful synthetic strategies have been established for this purpose.

The Diels-Alder reaction is a cornerstone in the synthesis of the bicyclo[2.2.1]heptane skeleton. This [4+2] cycloaddition reaction typically involves the reaction of a cyclopentadiene (B3395910) derivative (the diene) with a suitable dienophile to form the bicyclic adduct. nih.gov

A notable application of this reaction is the synthesis of a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons. This is achieved through an intermolecular Diels-Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes. nih.govacs.org Furthermore, an intramolecular Diels-Alder reaction of a diene with a dienophile moiety at the C-5 position can yield a tricyclic carbon framework that incorporates the bicyclo[2.2.1]heptane skeleton. nih.govacs.org The versatility of the Diels-Alder reaction allows for the construction of diverse and functionalized bicyclo[2.2.1]heptanes. acs.org For instance, a sequential Diels-Alder reaction followed by a rearrangement sequence has been developed for the synthesis of various functionalized bicyclo[2.2.1]heptanes. acs.org

The reactivity of cyclopentadiene derivatives as dienes is a key factor in the success of these cycloadditions. The attachment of oxy functions to the diene moiety can enhance its reactivity. acs.org The following table provides examples of dienes and dienophiles used in the construction of the bicyclo[2.2.1]heptane skeleton.

DieneDienophileResulting Skeleton
CyclopentadieneVarious activated dienophilesNorbornene derivatives nih.gov
5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienesUnsaturated nitrilesBicyclo[2.2.1]heptane with oxy-functionalized bridgeheads nih.govacs.org
Cyclopentadiene with a dienophile moiety at C-5(Intramolecular)Tricyclic framework including a bicyclo[2.2.1]heptane skeleton acs.org

A common method for the synthesis of substituted bicyclo[2.2.1]heptane-2-carbaldehydes involves the epoxidation of a corresponding methylene (B1212753) compound, followed by a rearrangement. tandfonline.com This strategy has been successfully employed for the synthesis of methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes. tandfonline.com The rearrangement is often facilitated by a Lewis acid, such as boron trifluoride diethyl etherate. tandfonline.com The stereochemistry of the resulting aldehydes (endo/exo) is a critical aspect of this method and can be determined using NMR spectroscopy. tandfonline.com Computational methods, such as MM2 model calculations, can be used to predict the stability and the ratio of the endo/exo isomers. tandfonline.com

A binary catalytic system composed of an aminotriphenolate Al(III) complex and a bromide salt has been shown to be effective in the synthesis of oxa- and aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. acs.org This process involves a double-nucleophilic displacement at a carbon center through a proton-relay mechanism. acs.org

Camphor, a naturally occurring bicyclic monoterpene, serves as a valuable starting material for the synthesis of various bicyclo[2.2.1]heptane derivatives. nih.gov The name "norbornane" itself is derived from "bornane" (1,7,7-trimethylnorbornane), a derivative of camphor, with the "nor-" prefix indicating the removal of the methyl groups. wikipedia.org

Synthetic routes starting from camphor often involve a series of transformations to introduce the desired functional groups. For example, (+)-camphor can be oxidized to (−)-camphorquinone, which can then be converted to its monoxime. orgsyn.org These camphor-derived intermediates can be further elaborated to yield a variety of substituted bicyclo[2.2.1]heptane compounds.

Norbornane and its derivatives are also key precursors. wikipedia.org For instance, 5-norbornene-2-carboxaldehyde has been used in the preparation of ligands for metal complexes with potential applications in cancer treatment. nih.gov

The synthesis of this compound and its substituted analogs can be achieved starting from methylene precursors. tandfonline.compleiades.online A general and effective route involves the epoxidation of the exocyclic double bond of a 2-methylenebicyclo[2.2.1]heptane derivative, followed by a Lewis acid-catalyzed rearrangement to the corresponding aldehyde. tandfonline.com

This approach has been utilized to synthesize various methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes, including:

1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxaldehyde

1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxaldehyde

7,7-dimethylbicyclo[2.2.1]heptane-2-carboxaldehyde tandfonline.com

The precursor methylene compounds can themselves be synthesized through methods such as the Wittig reaction. tandfonline.com

Introducing substituents at the bridgehead positions of the bicyclo[2.2.1]heptane skeleton presents a unique synthetic challenge. Radical cyclization of appropriately substituted cyclohexylmethyl radicals has emerged as a powerful method for the synthesis of bicyclo[2.2.1]heptanes with functionality at each bridgehead. researchgate.net For example, the cyclization of 4-methylene- and 4-benzyloxyimino-cyclohexylmethyl radicals can lead to bridgehead-substituted bicyclo[2.2.1]heptanes, including those with a bridgehead amine. researchgate.net

While ring contraction methods are less commonly employed for the direct synthesis of this compound, they are a valid strategy for the formation of bicyclic systems. For instance, the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene can lead to the formation of bicyclo[2.1.0]pentane, demonstrating a ring contraction process. orgsyn.org A pyridine-assisted boronyl radical-catalyzed [2π + 2σ] cycloaddition of bicyclo[2.1.0]pentanes with alkenes has been developed for the synthesis of bicyclo[2.2.1]heptanes. acs.org

Asymmetric Synthesis and Enantioselective Methodologies for this compound Derivatives

The development of asymmetric and enantioselective methods for the synthesis of this compound derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

An enantiodivergent synthesis of a fused bicyclo[2.2.1]heptane lactone has been achieved via an asymmetric Diels-Alder reaction. This approach utilizes a chiral auxiliary, 10-mercaptoisoborneol, which is subsequently removed. rsc.org

Organocatalysis has also been successfully applied to the asymmetric synthesis of bicyclo[2.2.1]heptane derivatives. A formal [4 + 2] cycloaddition reaction, enabled by organocatalysis, provides rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org

Furthermore, rhodium-catalyzed asymmetric arylative bis-cyclization of a 1,6-enyne has been developed for the synthesis of novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton. nih.gov These ligands, substituted with methyl and ester groups at the bridgehead carbons, can in turn be used to catalyze the asymmetric synthesis of their own precursors with high enantiomeric excess. nih.gov

The following table summarizes some of the asymmetric methodologies employed in the synthesis of bicyclo[2.2.1]heptane derivatives.

Asymmetric MethodKey FeaturesProduct Type
Asymmetric Diels-Alder ReactionUse of a chiral auxiliary (e.g., 10-mercaptoisoborneol)Fused bicyclo[2.2.1]heptane lactones rsc.org
Organocatalytic Formal [4 + 2] CycloadditionMild and operationally simple conditionsHighly enantioselective bicyclo[2.2.1]heptane-1-carboxylates rsc.org
Rhodium-Catalyzed Asymmetric Arylative Bis-cyclizationKey step involving a 1,6-enyneChiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton nih.gov

Chiral Catalysis in Norbornene Aldehyde Synthesis and its Derivatives

The synthesis of optically pure norbornene aldehydes is a significant challenge in asymmetric synthesis. Chiral catalysis has emerged as a powerful tool to achieve high enantioselectivity in these transformations. One notable approach involves the use of chiral Lewis acids to catalyze the Diels-Alder reaction between cyclopentadiene and α-bromoacrolein. This method yields precursors to enantiomerically enriched bicyclo[2.2.1]hept-5-ene-2-carboxaldehydes. For instance, a chiral titanium complex derived from BINOL and Ti(O-i-Pr)4 has been shown to catalyze this reaction with high enantioselectivity. tandfonline.com

Another strategy focuses on the kinetic resolution of racemic norbornene aldehyde derivatives. nih.gov This technique separates enantiomers based on their different reaction rates with a chiral reagent or catalyst. wikipedia.org A specific method has been developed for obtaining optically pure 5-norbornene 2-endo-aldehyde derivatives. nih.gov This involves the reaction of a diastereomeric mixture of ene acetals, derived from racemic norbornene aldehydes and a chiral diol, with N-bromosuccinimide (NBS) in the presence of water. This kinetically controlled process yields optically pure hydroxy aldehydes along with the unreacted ene acetals, both of which can be converted to the respective optically pure norbornene aldehydes. nih.gov

Enantiodivergent Synthetic Routes to Bicyclo[2.2.1]heptane Lactones via Diels-Alder Adducts

An enantiodivergent synthesis allows for the selective production of either enantiomer of a chiral product from a common starting material and reagents. This strategy has been successfully applied to the synthesis of bicyclo[2.2.1]heptane lactones, which are valuable synthetic intermediates. rsc.org The key step in this approach is an asymmetric Diels-Alder reaction to form adducts that can be further manipulated. rsc.orgoup.com

The process involves the regioselective reduction of the Diels-Alder adducts, followed by the reductive elimination of a chiral auxiliary. rsc.org This methodology provides access to both enantiomers of the target lactone, showcasing the flexibility and power of enantiodivergent strategies in asymmetric synthesis. rsc.org

Asymmetric Diels-Alder Reactions for Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde Precursors

The asymmetric Diels-Alder reaction is a cornerstone for establishing the stereochemistry of the bicyclo[2.2.1]heptane framework. Chiral dienophiles, such as those bearing a sulfinyl group, have proven to be highly effective in controlling the facial selectivity of the cycloaddition with dienes like cyclopentadiene. tandfonline.com The resulting cycloadducts are valuable precursors for the synthesis of optically active bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde and its derivatives.

The use of chiral Lewis acid catalysts in Diels-Alder reactions provides another powerful avenue for asymmetric synthesis. These catalysts can effectively coordinate to the dienophile, creating a chiral environment that directs the approach of the diene. tandfonline.com This approach has been successfully employed to generate enantiomerically enriched precursors to compounds like exo-2-bromobicyclo[2.2.1]hept-5-ene-2-carboxaldehyde. ku.ac.ke

Catalyst/AuxiliaryDienophileDieneProduct Enantiomeric Excess (ee)
Chiral Titanium Complex2-BromoacroleinCyclopentadiene97:3 enantioselectivity
Chiral SulfinylmaleimidesFuran-High diastereoselectivity

Kinetically Controlled Optical Resolution of Racemic Norbornene Aldehyde Derivatives

Kinetic resolution is a powerful method for separating enantiomers from a racemic mixture by exploiting their differential reaction rates with a chiral catalyst or reagent. wikipedia.org A notable application of this strategy is the optical resolution of racemic norbornene aldehyde derivatives. nih.gov In one method, a diastereomeric mixture of ene acetals, formed from the racemic aldehyde and a chiral auxiliary, is subjected to a reaction with a stoichiometric amount of a reagent. The differing reactivity of the diastereomers leads to the selective conversion of one, allowing for the separation of an optically enriched aldehyde and the unreacted starting material. nih.gov This approach provides a practical route to optically pure 5-norbornene 2-endo-aldehydes with substituents at the 3-position. nih.gov

Strategies for Derivatization of this compound

The aldehyde functional group on the bicyclo[2.2.1]heptane scaffold serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Synthesis of Methyl-Substituted and other Alkyl-Substituted Bicyclo[2.2.1]heptane-2-carbaldehydes

The introduction of methyl and other alkyl groups onto the bicyclo[2.2.1]heptane ring can significantly influence the properties of the resulting carbaldehyde derivatives. The synthesis of these substituted compounds often begins with appropriately substituted precursors in the Diels-Alder reaction. For instance, the reaction of substituted cyclopentadienes with suitable dienophiles can lead to the formation of methyl-substituted bicyclo[2.2.1]heptene skeletons, which can then be converted to the corresponding carbaldehydes. pleiades.online

Preparation of Norbornyl Aldehydes with Hydrocarbon Side Chains

The attachment of hydrocarbon side chains to the norbornyl aldehyde framework can be achieved through various synthetic transformations. One common strategy involves the Wittig reaction, where the aldehyde group is converted into an alkene. This newly formed double bond can then be further functionalized or serve as a point for chain extension. For example, a Wittig reaction on a norbornyl aldehyde can introduce a vinyl group, which can then undergo further reactions to build more complex hydrocarbon side chains. cdnsciencepub.com

Synthesis of Novel Heterocyclic Derivatives of Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehydes

The synthesis of novel heterocyclic systems derived from bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehydes represents a significant area of research, primarily due to the potential applications of these derivatives as photoswitchable pH sensors. One key strategy involves the condensation reaction of a substituted bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde with various diamines.

Detailed research findings indicate that 2-substituted imidazolidines and hexahydropyrimidines can be successfully synthesized by reacting 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde with ethane-1,2-diamine and propane-1,3-diamine derivatives. researchgate.net This reaction creates new heterocyclic rings attached to the bicyclic framework. The resulting compounds have been investigated for their luminescent, photochromic, and sensor properties, demonstrating their potential use as photosensitive pH indicators. researchgate.net The core of this application lies in the photochemical valence isomerization of the norbornadiene moiety to a quadricyclane (B1213432) derivative upon irradiation, which can alter the electronic properties and pKa values of the molecule. researchgate.net

The general synthetic approach is outlined in the table below, showcasing the reactants and the resulting heterocyclic products.

Starting AldehydeReactantProduct Class
3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehydeEthane-1,2-diamine derivatives2-Substituted imidazolidines
3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehydePropane-1,3-diamine derivatives2-Substituted hexahydropyrimidines

Development of Carbocyclic Nucleoside Analogues incorporating the Bicyclo[2.2.1]heptane Skeleton

The incorporation of the rigid bicyclo[2.2.1]heptane skeleton as a sugar mimic in nucleoside analogues is a prominent strategy in medicinal chemistry, aiming to develop new antiviral and anticancer agents. mdpi.com These carbocyclic nucleosides lock the conformation of the molecule, which can lead to enhanced binding to target enzymes or receptors. Various synthetic routes have been developed to create these analogues, often involving the construction of the nucleobase onto a pre-formed bicyclic amine or alcohol intermediate.

One approach begins with methyl (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. researchgate.net Thymine analogues have been synthesized from this starting material through a key Michael addition step of the thymine salt to the double bond. researchgate.net The efficiency and isomeric ratio of this reaction are dependent on the base used, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K2CO3 (Potassium carbonate). researchgate.net

For purine analogues, a linear synthesis approach is often employed where the purine ring system is constructed step-by-step on an amino group attached to the bicyclo[2.2.1]heptane scaffold. researchgate.net Key intermediates such as [(1R,2R,4R,6R)-6-(hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]methyl benzoate and its (1R,2R,4R,5S)-5-isomer are prepared from (1R,2S,4R*)-bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoate via hydroboration, oxidation, and subsequent reduction. researchgate.net The nucleobase, such as 6-chloropurine, can then be introduced using the Mitsunobu reaction. researchgate.net This 6-chloropurine derivative serves as a versatile precursor for conversion into other purine analogues, including adenine and guanine derivatives. researchgate.net

A fast and efficient route to novel "Northern" locked carbocyclic nucleosides has also been described, utilizing an oxabicyclo[2.2.1]heptane ring system. acs.orgnih.gov This synthesis starts from diethyl malonate and involves a ring-closure via intramolecular O-alkylation, which preferentially forms the desired oxabicyclo[2.2.1]heptane system over a [3.2.0] oxetane isomer. acs.orgnih.gov The adenine moiety is subsequently introduced through a reactive triflate intermediate. acs.orgnih.gov

The research in this area has yielded compounds with demonstrated biological activity. For instance, several synthesized carbocyclic nucleosides with a bicyclo[2.2.1]heptane fragment have shown antiviral activity against Herpes Simplex Virus type-1 (HSV-1), with some compounds exhibiting inhibitory concentrations (IC50) comparable to or lower than the standard drug acyclovir. mdpi.com

The table below summarizes key synthetic strategies for these carbocyclic nucleoside analogues.

Starting MaterialKey Reaction StepsNucleobase IntroducedResulting Analogue Class
Methyl (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylateMichael addition of thymine saltThymineThymine Carbocyclic Nucleoside
(1R,2S,4R*)-Bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoateHydroboration, Oxidation, Reduction, Mitsunobu reaction6-ChloropurinePurine Carbocyclic Nucleoside Precursor
Amine on bicyclo[2.2.1]heptane scaffoldStepwise construction of purine ringPurines (e.g., Adenine, Guanine)Purine Carbocyclic Nucleosides
Diethyl diallyl malonateRing-closing metathesis, Intramolecular O-alkylationAdenineOxabicyclo[2.2.1]heptane Nucleoside

Stereochemical Aspects and Conformational Analysis of Bicyclo 2.2.1 Heptane 2 Carbaldehyde Systems

Endo/Exo Stereoisomerism in Bicyclo[2.2.1]heptane-2-carbaldehyde and its Substituted Forms

A primary characteristic of monosubstituted bicyclo[2.2.1]heptane systems is the existence of endo and exo stereoisomers. These diastereomers are defined by the orientation of the substituent on the bicyclic ring. In the case of this compound, the carbaldehyde group at the C2 position can be oriented in one of two ways:

Endo isomer : The substituent points towards the longer, six-membered C1-C6-C5-C4 bridge.

Exo isomer : The substituent points away from the longer bridge.

This stereoisomerism is a critical factor in the synthesis and reactivity of these compounds. The synthesis of the bicyclo[2.2.1]heptane skeleton, often achieved through a Diels-Alder reaction, typically produces a mixture of endo and exo products. The ratio of these isomers is dependent on reaction conditions, as the endo isomer is often the kinetically favored product, while the exo isomer is generally the more thermodynamically stable product due to reduced steric hindrance. The distinct spatial arrangements of the endo and exo isomers lead to significant differences in their physical, chemical, and spectroscopic properties. For instance, studies on related bismethoxycarbonylbicyclo[2.2.1]heptane compounds have shown that the endo and exo isomers exhibit markedly different fragmentation patterns upon electron impact in mass spectrometry, a difference attributed to stereochemically controlled hydrogen migrations. rsc.org

Determination of Stereochemistry via Advanced Spectroscopic Methods, particularly Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the relative stereochemistry of substituents on the bicyclo[2.2.1]heptane scaffold. Both ¹H and ¹³C NMR provide critical data for distinguishing between endo and exo isomers.

In ¹H NMR, the spatial orientation of the aldehyde group and its proton (CHO) relative to the protons on the bicyclic frame results in different chemical shifts and, more definitively, different proton-proton coupling constants (J-values). The magnitude of these coupling constants is related to the dihedral angles between adjacent protons, which are distinct for the endo and exo configurations. This allows for the precise assignment of the substituent's position. For example, the endo/exo stereochemistry of various methyl-substituted bicyclo[2.2.1]heptane-2-carbaldehydes has been successfully determined using NMR analysis. tandfonline.com

¹³C NMR spectroscopy is also highly effective for stereochemical assignments in polycyclic compounds like bicyclo[2.2.1]heptane derivatives. researchgate.netcdnsciencepub.com The carbon chemical shifts are sensitive to the steric environment, leading to distinct spectral fingerprints for each isomer. The stereochemistry of complex trimers of bicyclo[2.2.1]heptadiene has been fully assigned using ¹³C NMR in conjunction with computer-assisted calculations of chemical shifts. researchgate.net

Table 1: Spectroscopic Methods for Stereochemical Determination

Spectroscopic MethodKey Parameters for DistinctionApplication Note
¹H NMR Chemical Shifts, Proton-Proton Coupling Constants (J-values)Differences in dihedral angles between endo and exo isomers lead to characteristic coupling constants, enabling definitive assignment.
¹³C NMR Chemical ShiftsThe steric environment around each carbon atom differs between isomers, resulting in a unique set of chemical shifts for endo and exo forms. researchgate.net
Mass Spectrometry Fragmentation PatternsEndo and exo isomers can exhibit different fragmentation behaviors due to stereochemically controlled reaction pathways. rsc.org

Computational Prediction of Endo/Exo Isomer Ratios and Conformational Stability

Computational chemistry provides powerful tools for predicting the relative stability of stereoisomers and, by extension, their equilibrium ratios. Molecular mechanics calculations, such as those using the MM2 force field, have been effectively employed to predict the stability of endo and exo isomers of methyl-substituted bicyclo[2.2.1]heptane-2-carbaldehydes. tandfonline.com

These computational models calculate the steric energy of each isomer, with the lower energy corresponding to the more stable configuration. The calculated energy difference between the endo and exo forms can then be used to predict the isomer ratio at thermodynamic equilibrium. Research has shown that the endo/exo isomer ratios calculated using these methods are in fair agreement with the experimentally observed values, validating the utility of computational predictions in this system. tandfonline.com Such computational studies are valuable for understanding the factors that govern stereoselectivity in reactions involving the bicyclo[2.2.1]heptane framework.

Table 2: Summary of Computational Predictions for Endo/Exo Isomers

Computational MethodPredicted PropertyCorrelation with ExperimentReference
MM2 Model Calculation Relative stability of endo/exo isomersCalculated endo/exo isomer ratios show fair agreement with observed values. tandfonline.com

Reaction Mechanisms and Pathways of Bicyclo 2.2.1 Heptane 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group within the Bicyclic Framework

The reactivity of the aldehyde functional group in bicyclo[2.2.1]heptane-2-carbaldehyde is significantly influenced by the rigid and sterically hindered nature of the bicyclic scaffold. The endo and exo isomers of this aldehyde exhibit different stabilities and reactivities, a factor that can be predicted and analyzed using computational models such as MM2 calculations. The calculated endo/exo isomer ratios have been shown to be in fair agreement with experimentally observed values. tandfonline.com

The synthesis of methyl-substituted derivatives of this compound has been achieved through the epoxidation of corresponding methylene (B1212753) compounds, followed by a rearrangement induced by boron trifluoride diethyl etherate. The stereochemistry of the resulting endo and exo aldehyde isomers can be determined using NMR spectroscopy. tandfonline.com This synthetic route highlights the accessibility of the aldehyde functionality for transformations within this bicyclic system.

Exploration of Oxidation, Reduction, and Condensation Reactions

The aldehyde group of this compound readily participates in a variety of classic organic transformations, including oxidation, reduction, and condensation reactions.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, bicyclo[2.2.1]heptane-2-carboxylic acid. nist.gov Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC). kyoto-u.ac.jp For related bicyclic systems, other oxidizing agents like potassium permanganate (B83412) and chromium trioxide have also been employed. ontosight.ai Swern oxidation has been successfully used to convert bicyclo[2.2.1]hept-5-ene-2,3-diol to the corresponding dione, demonstrating the applicability of this method to the bicyclo[2.2.1]heptane framework. mdpi.com

Reduction: Reduction of the aldehyde group yields the corresponding primary alcohol. A powerful reducing agent for this purpose is lithium aluminum hydride (LiAlH4), which effectively converts aldehydes to primary alcohols. kyoto-u.ac.jpmasterorganicchemistry.comyoutube.com This reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.

Condensation Reactions: The aldehyde functionality serves as an electrophile in condensation reactions, allowing for the formation of new carbon-carbon bonds. A prominent example is the Wittig reaction, where the aldehyde reacts with a triphenyl phosphonium (B103445) ylide to form an alkene. libretexts.org This reaction is a versatile method for introducing a double bond into the molecule. libretexts.org Furthermore, this compound can undergo condensation reactions with amines to form imines and participate in aldol (B89426) condensations to create unsaturated compounds. ontosight.ai

Mechanistic Investigations of Rearrangement Reactions (e.g., Semipinacol Rearrangement)

The strained bicyclo[2.2.1]heptane framework is prone to rearrangement reactions, particularly those involving carbocation intermediates. The synthesis of methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes from their corresponding methylene precursors involves an epoxide rearrangement, which can be considered a type of semipinacol rearrangement. tandfonline.com

A notable rearrangement is the acylative ring expansion of bicyclo[2.2.1]heptane-1-carbaldehyde. Treatment with benzoyl chloride and aluminum chloride leads to the formation of a 1-chloro-bicyclo[2.2.2]oct-2-yl benzoate. This transformation proceeds through a carbocationic intermediate that undergoes skeletal rearrangement to expand the bicyclic system. kyoto-u.ac.jp

Studies on Photochemical Transformations of Norbornadiene Derivatives

Norbornadiene, a close structural relative of this compound containing two double bonds, is well-known for its photochemical transformations. The most significant of these is the intramolecular [2+2] cycloaddition to form quadricyclane (B1213432) upon UV irradiation. rsc.orgresearchgate.netresearchgate.net This reversible isomerization is a key reaction in the field of molecular solar thermal energy storage, where solar energy is captured in the strained quadricyclane molecule and can be released as heat upon reversion to norbornadiene. nih.govnih.gov

Computational studies and nonadiabatic molecular dynamics simulations have been employed to elucidate the mechanistic details of this ultrafast excited-state [2+2] cycloaddition. nih.govnih.gov These studies have investigated the role of conical intersections between different potential energy surfaces in the relaxation pathway from the excited state to the ground state of the product. rsc.org The presence of substituent groups on the norbornadiene skeleton can influence the quantum yields of the photocycloaddition and potentially block side reactions like cycloreversions and rearrangements. nih.gov

Evidence for Carbene Intermediates in Thermal Elimination Reactions of Bicyclo[2.2.1]heptane Thiols

Research into the thermal decomposition of bicyclo[2.2.1]heptane derivatives has provided evidence for the involvement of carbene intermediates. Specifically, the pyrolysis of both endo- and exo-bicyclo[2.2.1]heptane-2-thiols results in the elimination of hydrogen sulfide (B99878) and the formation of tricyclo[2.2.1.02,6]heptane and bicyclo[2.2.1]hept-2-ene. rsc.org The formation of these products is explained by competing carbene and radical mechanisms. rsc.org The proposed mechanism suggests that the thermal elimination of hydrogen sulfide can lead to the formation of a carbene intermediate, which then undergoes intramolecular C-H insertion to yield the tricyclic product.

Nucleophilic Reactivity and Addition Mechanisms

The aldehyde group in this compound is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. The stereochemical outcome of this addition is influenced by the steric hindrance imposed by the bicyclic framework. Nucleophilic attack can occur from either the endo or exo face of the molecule, leading to the formation of diastereomeric products. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

The rigid structure of the bicyclo[2.2.1]heptane system often leads to a preference for attack from the less sterically hindered face. libretexts.org For instance, in nucleophilic additions to bicyclic ketones, the approach of the nucleophile is often directed to the face opposite the bridging methylene group. grafiati.com This principle can be extended to the aldehyde, where the steric bulk of the bicyclic framework will dictate the preferred trajectory of the incoming nucleophile.

Advanced Research Applications of Bicyclo 2.2.1 Heptane 2 Carbaldehyde in Organic Synthesis

Bicyclo[2.2.1]heptane-2-carbaldehyde as a Versatile Building Block

Role as an Intermediate in the Synthesis of Complex Molecules, including Pharmaceuticals and Natural Products

The bicyclo[2.2.1]heptane skeleton is a prominent structural motif in numerous bioactive natural products and pharmaceutical agents. acs.org Consequently, this compound serves as a crucial intermediate in the synthesis of these complex molecules. Its aldehyde functional group allows for a wide range of chemical transformations, providing a handle to introduce further complexity.

For instance, derivatives of the norbornane (B1196662) scaffold have been extensively explored in medicinal chemistry for the development of novel therapeutic agents. The rigid nature of the bicyclo[2.2.1]heptane framework allows for the precise spatial arrangement of functional groups, which is critical for effective interaction with biological targets. myskinrecipes.com This has led to its incorporation into drug candidates for various applications, including potential anticancer agents. mdpi.comnih.gov

An example of its application is in the synthesis of ligands for metal complexes with potential therapeutic uses. The norbornene-containing ligand 2-bicyclo[2.2.1]hept-5-en-yl-1H-1,3,7,8-tetraazacyclopenta[l]phenanthrene (BTCP) was synthesized from 5-norbornene-2-carboxaldehyde. mdpi.comnih.gov While BTCP itself showed no antitumor effect, its iridium complex demonstrated improved cytotoxic effects against several cancer cell lines. mdpi.comnih.gov

Construction of Complex Tricyclic Carbon Frameworks featuring the Bicyclo[2.2.1]heptane Skeleton

The strained nature of the bicyclo[2.2.1]heptane system can be exploited to drive reactions that form more complex polycyclic structures. Methodologies such as intramolecular Diels-Alder reactions using dienes with a dienophile at the C-5 position can yield tricyclic carbon frameworks that incorporate the bicyclo[2.2.1]heptane skeleton. nih.gov These novel derivatives are valuable as versatile building blocks for further synthetic transformations. nih.gov

Ring-opening-ring-closing metathesis (RO-RCM) of norbornene derivatives is another powerful strategy for constructing angularly fused ring systems, which are present in several natural products. researchgate.net This approach allows for the efficient synthesis of complex molecular architectures that would be challenging to access through other methods. researchgate.net

Precursor to Other Functionalized Norbornane Derivatives (e.g., Carboxylic Acids, Ketones)

The aldehyde group of this compound is readily transformed into a variety of other functional groups, making it a valuable precursor for a range of functionalized norbornane derivatives.

Common Transformations of this compound

Starting MaterialReagent(s)ProductFunctional Group Transformation
This compoundOxidizing Agent (e.g., KMnO4, CrO3)Bicyclo[2.2.1]heptane-2-carboxylic acidAldehyde to Carboxylic Acid
This compoundReducing Agent (e.g., NaBH4, LiAlH4)(Bicyclo[2.2.1]heptan-2-yl)methanolAldehyde to Primary Alcohol
This compoundGrignard Reagent (R-MgBr) followed by workup1-(Bicyclo[2.2.1]heptan-2-yl)alkanolAldehyde to Secondary Alcohol
Bicyclo[2.2.1]heptane-2-carboxylic acidThionyl chloride (SOCl2)Bicyclo[2.2.1]heptane-2-carbonyl chlorideCarboxylic Acid to Acyl Chloride

This table presents common transformations of the aldehyde functional group.

Oxidation of the aldehyde yields bicyclo[2.2.1]heptane-2-carboxylic acid. smolecule.com This carboxylic acid is a versatile intermediate in its own right, used in the synthesis of pharmaceuticals and fine chemicals. myskinrecipes.com It can be further converted to the highly reactive acyl chloride, bicyclo[2.2.1]heptane-2-carbonyl chloride, by treatment with reagents like thionyl chloride. This acyl chloride is an excellent electrophile for synthesizing amides and esters.

Reduction of the aldehyde group provides the corresponding primary alcohol. Furthermore, the aldehyde can undergo nucleophilic addition reactions with organometallic reagents to form secondary alcohols. These transformations significantly expand the range of accessible norbornane derivatives from a single starting material.

Applications in Asymmetric Catalysis and Chiral Synthesis

The rigid and well-defined stereochemistry of the bicyclo[2.2.1]heptane framework makes it an excellent scaffold for applications in asymmetric catalysis and chiral synthesis. acs.org The precise spatial orientation of substituents on this rigid structure is crucial for inducing stereoselectivity in chemical reactions.

Development of Chiral Auxiliaries and Ligands Derived from Norbornane Scaffolds

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org The bicyclo[2.2.1]heptane skeleton is a cornerstone in the design of such auxiliaries. acs.org For example, bornanesultam, a derivative of camphor, is a widely used chiral auxiliary in asymmetric synthesis. acs.org

The development of chiral ligands for transition-metal catalysis is another significant area where norbornane scaffolds are employed. acs.org These ligands coordinate to a metal center and create a chiral environment that influences the stereoselectivity of the catalyzed reaction. The rigidity of the bicyclo[2.2.1]heptane framework helps to minimize conformational flexibility in the resulting metal complex, which is often key to achieving high levels of enantioselectivity.

Contribution to Enantioselective Organic Transformations

The use of chiral catalysts and auxiliaries derived from norbornane scaffolds has a significant impact on the field of enantioselective organic transformations. These transformations are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Derivatives of bicyclo[2.2.1]heptane have been utilized in various enantioselective reactions. For example, 7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to be a more selective catalyst than its monocyclic analogue, proline, in direct aldol (B89426) reactions. The unique structure of bicyclic compounds often leads to enhanced reactivity and selectivity in various chemical environments. smolecule.com

The development of novel synthetic methods, such as organocatalytic formal [4+2] cycloaddition reactions, allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org These advances continue to expand the utility of the bicyclo[2.2.1]heptane scaffold in asymmetric synthesis.

Development of Conformationally Constrained Scaffolds in Biomimetic Chemistry

The rigid bicyclo[2.2.1]heptane framework has proven to be an invaluable scaffold in biomimetic chemistry, where the goal is to design molecules that mimic the structure and function of biological macromolecules. Its conformational rigidity allows for the precise positioning of functional groups in three-dimensional space, a critical feature for mimicking the specific folds and turns of peptides and the puckered structures of carbohydrates. This section explores the application of this compound and its derivatives in the creation of sophisticated biomimetic structures, including gamma-turn mimics for peptidomimetics and nucleotide analogues with constrained sugar moieties.

Design of Gamma-Turn Mimics for Peptidomimetics Research

In the field of peptidomimetics, researchers seek to create non-peptide molecules that replicate the secondary structures of peptides, such as turns, helices, and sheets. These mimics can offer advantages over natural peptides, including enhanced stability against enzymatic degradation and improved bioavailability. The γ-turn is a common conformational feature in peptides, involving a three-amino-acid residue sequence stabilized by a hydrogen bond.

The bicyclo[2.2.1]heptane skeleton has been successfully employed to create conformationally constrained mimics of the γ-turn. nih.goveurekaselect.com An efficient asymmetric synthesis has been developed for 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, a novel γ-turn mimic derived from the bicyclo[2.2.1]heptane scaffold. nih.goveurekaselect.com The synthesis leverages key reactions to establish the required stereochemistry and functional group placement.

Key Synthetic Steps for a Bicyclic γ-Turn Mimic:

Step Reaction Type Reagents Purpose
1 Enantioselective Diels-Alder Acrylate, Cyclopentadiene (B3395910), Chiral Lewis Acid To construct the core bicyclic ring system with high enantiomeric purity.
2 Iodolactamization Iodine, Base To introduce amino and carboxyl functionalities in a stereocontrolled manner.

Structural analysis of the resulting bicyclic γ-amino acid derivative confirms its ability to mimic a peptide turn. nih.goveurekaselect.com ¹H NMR spectroscopy and computational studies have demonstrated the presence of a crucial intramolecular hydrogen bond, which forces the molecule to adopt the desired turn structure. nih.goveurekaselect.com This pre-organized conformation makes these scaffolds highly valuable for designing new therapeutic agents that target receptors or enzymes where a specific turn geometry is required for binding.

Synthesis of Nucleotide Analogues with Rigid Pseudoribose Moieties

Nucleotide analogues are critical tools in molecular biology and drug discovery. Replacing the flexible ribose or deoxyribose sugar ring with a rigid scaffold can lock the molecule into a specific conformation, leading to enhanced binding affinity and selectivity for target enzymes or receptors. The bicyclo[2.2.1]heptane framework is an ideal candidate for a "pseudoribose" moiety due to its inherent rigidity.

Researchers have synthesized novel nucleotide analogues where the ribose sugar is replaced by a bicyclo[2.2.1]heptane or oxabicyclo[2.2.1]heptane ring system. nih.govnih.gov This modification fixes the orientation of the nucleobase and phosphate groups, mimicking the "North" (N) or "South" (S) conformation of natural ribose rings, which is often crucial for biological activity. nih.govnih.gov For instance, carbocyclic locked nucleic acid (cLNA) analogues containing an oxabicyclo[2.2.1]heptane ring system have been prepared to fix the pseudoribose moiety in a rigid (N)-envelope conformation. nih.gov

One notable application is in the study of P2Y receptors, which are important targets for antiplatelet drugs. A cLNA bisphosphate derivative incorporating the oxabicyclo[2.2.1]heptane scaffold displayed a high binding affinity for the human P2Y₁ receptor. nih.gov The rigid scaffold contributes to selectivity for the P2Y₁ receptor over other related receptors. nih.gov The synthesis of these analogues involves coupling the pre-formed bicyclic scaffold with the desired nucleobase, a versatile approach that allows for the creation of a library of compounds for structure-activity relationship (SAR) studies. nih.govnih.gov

Comparison of Pseudoribose Scaffolds for P2Y₁ Receptor Binding:

Scaffold Ring System Conformation Relative Binding Affinity Reference
Methanocarba bicyclo[3.1.0]hexane Locked (N) High nih.gov
cLNA Analogue 2-oxa-bicyclo[2.2.1]heptane Locked (N) Moderate-High nih.gov

New Extensions of the Bicyclo[2.2.1]heptane Route to Prostaglandin (B15479496) Analogues

Prostaglandins are a class of lipid compounds with diverse hormone-like effects in the body, playing roles in inflammation, blood flow, and pain. The synthesis of prostaglandin analogues is a significant area of medicinal chemistry, aimed at developing drugs for conditions like glaucoma, ulcers, and cardiovascular disease.

A landmark achievement in organic synthesis was the development of a stereocontrolled route to prostaglandins utilizing a bicyclo[2.2.1]heptane derivative as the starting material. semanticscholar.orgnih.govdiva-portal.orgacs.org This approach, pioneered by E.J. Corey, allows for the precise installation of the complex stereochemistry required for biologically active prostaglandins. semanticscholar.orgacs.org The bicyclic framework serves as a rigid template to control the orientation of functional groups that will eventually become the two characteristic side chains of the prostaglandin molecule.

The key intermediate in this synthetic pathway is often referred to as the "Corey lactone". semanticscholar.orggoogle.com The synthesis of this crucial intermediate begins with a bicyclo[2.2.1]heptane system, which is then elaborated through a series of stereoselective reactions.

Key Transformations in the Bicyclo[2.2.1]heptane Route to Corey Lactone:

Transformation Key Reaction Purpose
Oxidation Baeyer-Villiger Oxidation Introduces an oxygen atom into the bicyclic ring, forming a lactone. semanticscholar.org
Ring Opening Hydrolysis Opens the newly formed lactone to reveal functionalities for side-chain attachment.

This synthetic approach has been extended and refined over the years, demonstrating the robustness of the bicyclo[2.2.1]heptane scaffold in the total synthesis of complex natural products. nih.govnih.gov The route provides a reliable method for producing not only the natural prostaglandins but also a wide array of analogues with modified properties by altering the side chains attached to the core cyclopentane ring derived from the initial bicyclic structure. semanticscholar.orgdiva-portal.org

Computational Chemistry and Molecular Modeling Studies of Bicyclo 2.2.1 Heptane 2 Carbaldehyde

Molecular Mechanics (MM2) Calculations for Conformational Analysis and Isomer Stability Prediction

Molecular mechanics, specifically the MM2 force field, has been effectively employed to predict the stability and conformational preferences of substituted bicyclo[2.2.1]heptane systems. The rigid framework of this bicyclic aldehyde allows for the existence of endo and exo stereoisomers, and determining their relative stability is crucial for understanding reaction outcomes.

Research on methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes has demonstrated the predictive power of MM2 calculations. By modeling the steric energies of the different isomers, researchers can estimate their thermodynamic stability. These calculations have shown that the calculated ratios of endo to exo isomers are in fair agreement with the experimentally observed values, validating the utility of the MM2 model for this class of compounds tandfonline.com. The primary driving force for stability in these rigid systems is the minimization of steric strain, which the MM2 method is well-suited to evaluate fiveable.me.

Substituted Bicyclo[2.2.1]heptane-2-carbaldehydeIsomer TypeMM2 Calculated Stability (Relative Energy)Observed Isomer Ratio Agreement
1,3,3-trimethylthis compoundEndo/ExoData not specified in sourceFair agreement
1,7,7-trimethylthis compoundEndo/ExoData not specified in sourceFair agreement
7,7-dimethylthis compoundEndo/ExoData not specified in sourceFair agreement

This table illustrates the application of MM2 calculations in predicting the stability of various isomers of this compound derivatives, with results showing good correlation with experimental observations. tandfonline.com

Quantum Chemical Calculations, including Extended Hückel Theory, for Electronic Structure and Reactivity Insights

For a deeper understanding of electronic structure and chemical reactivity, quantum chemical calculations are employed. Semi-empirical methods, such as the Extended Hückel Theory, provide valuable insights into molecular orbitals, even if they are less precise for geometry determination wikipedia.org. Developed by Roald Hoffmann, this method considers all valence electrons (both sigma and pi) to determine molecular orbitals and the relative energies of different geometric configurations wikipedia.org.

These calculations are instrumental in elucidating reaction mechanisms and fragmentation patterns in mass spectrometry for bicyclo[2.2.1]heptane derivatives researchgate.net. By analyzing the molecular orbitals, charge distributions, and bond orders, chemists can predict sites of electrophilic or nucleophilic attack and understand the electronic interactions that govern chemical behavior. While more sophisticated ab initio and Density Functional Theory (DFT) methods are now common, the Extended Hückel method remains a foundational tool for preliminary electronic structure analysis wikipedia.orgresearchgate.net.

Molecular Dynamics and Energy Minimization Techniques for Studying Ligand-Receptor Interactions (in derived nucleoside analogues)

The rigid bicyclo[2.2.1]heptane scaffold is a valuable component in the design of nucleoside analogues, where its fixed conformation can enhance binding affinity and selectivity to biological targets like P2Y receptors nih.gov. Computational techniques such as molecular dynamics (MD) simulations and energy minimization are critical for studying how these modified nucleosides interact with their protein receptors.

In one study, a nucleoside analogue incorporating an oxabicyclo[2.2.1]heptane ring system was investigated as a P2Y1 receptor antagonist nih.gov. Molecular modeling and receptor docking were used to predict the binding mode. The calculations revealed that the ligand's bound conformation had minimal deviation from its lowest energy conformation when optimized in vacuo (in a vacuum). This finding suggests that the rigid bicyclic system pre-organizes the analogue into a conformation that is nearly ideal for fitting into the receptor's binding site, requiring little conformational energy penalty upon binding nih.gov. Similarly, molecular docking studies have been used to evaluate bicyclo[2.2.1]heptane-based homonucleoside analogs as potential antiviral agents by predicting their interactions with viral proteins mdpi.com.

Derived Analogue SystemComputational MethodReceptor/TargetKey Insight
Oxabicyclo[2.2.1]heptane Nucleotide AnalogueMolecular Modeling, Receptor DockingHuman P2Y1 ReceptorThe rigid (N)-locked conformation requires minimal adjustment to fit into the receptor binding site. nih.gov
1'-Homonucleoside with Bicyclo[2.2.1]heptane ScaffoldMolecular DockingInfluenza, HSV, Coronavirus ProteinsPrediction of binding affinity and interactions with active site residues to guide antiviral drug design. mdpi.com

This table summarizes the use of molecular modeling techniques to understand the interactions of bicyclo[2.2.1]heptane-derived nucleoside analogues with their biological targets.

Prediction of Chirooptical Behavior in Bicyclo[2.2.1]heptane Derivatives

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful method for determining the absolute configuration of chiral molecules. The prediction of chiroptical properties through computational methods has become a standard practice to complement experimental data. For derivatives of bicyclo[2.2.1]heptane, which are inherently chiral, these predictions are vital.

The modern approach involves a multi-step computational protocol. First, a thorough conformational analysis is performed using a molecular mechanics force field (e.g., MMFF94) to identify all stable, low-energy conformers acs.org. These conformers are then re-optimized at a higher level of theory, typically Density Functional Theory (DFT). Finally, the ECD and optical rotation spectra are calculated for each significant conformer using Time-Dependent DFT (TD-DFT) acs.orgnih.gov. The individual spectra are then averaged based on the predicted Boltzmann population of each conformer at a given temperature. By comparing the resulting theoretical spectrum with the experimental one, the absolute configuration of the molecule can be assigned with a high degree of confidence acs.org.

Exploration of Biological and Material Science Research Implications of this compound Derivatives

The rigid, strained bicyclic structure of bicyclo[2.2.1]heptane, commonly known as norbornane (B1196662), provides a unique and valuable scaffold in various scientific fields. Derivatives of this compound, particularly those containing aldehyde and chiral centers, are subjects of intensive research. This article explores the implications of these derivatives in biological and material science, focusing on specific areas of investigation from potential pharmaceutical effects to advanced material applications.

Future Directions and Emerging Research Avenues for Bicyclo 2.2.1 Heptane 2 Carbaldehyde

Advancements in Novel and Sustainable Synthetic Pathways

The synthesis of Bicyclo[2.2.1]heptane-2-carbaldehyde and its derivatives is traditionally reliant on established methods like the Diels-Alder reaction to form the core bicyclic structure, followed by functional group manipulations. However, future research is increasingly focused on developing more sustainable and efficient synthetic routes in line with the principles of green chemistry. pnas.orgnih.gov

Key research avenues include:

Catalytic Aerobic Oxidation: Moving away from stoichiometric, often heavy-metal-based oxidants, future syntheses will likely employ catalytic systems that use molecular oxygen or air as the terminal oxidant. innoget.com Recent studies on the autoxidation of aldehydes, sometimes induced by light, showcase a move towards safer and more environmentally friendly reaction conditions. osaka-u.ac.jp

Biocatalytic Approaches: The use of enzymes to perform selective oxidations or other transformations offers high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. Exploring enzymes for the synthesis or modification of this compound could significantly reduce the environmental impact.

Synthetic StrategyCore PrinciplePotential Advantages
Catalytic Aerobic Oxidation Utilization of O₂ or air as the primary oxidant with a catalyst.Reduces hazardous waste, lower cost, improved safety. innoget.comosaka-u.ac.jp
Biocatalysis Employment of enzymes for specific chemical transformations.High selectivity, mild reaction conditions, environmentally benign. dokumen.pub
Renewable Feedstocks Sourcing starting materials from biomass or renewable sources.Reduces reliance on fossil fuels, improves sustainability. nih.gov
Photocatalysis Using light to drive chemical reactions, often with a photocatalyst.Energy-efficient, enables unique reaction pathways. nih.gov

Further Exploration of Undiscovered Biological Activities

The bridged bicyclic scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs. ucl.ac.uk Derivatives of the bicyclo[2.2.1]heptane system have shown promise as antiallergic agents and have been investigated for their interaction with nicotinic acetylcholine (B1216132) receptors. ucl.ac.uknih.gov This precedent suggests that this compound is a valuable starting point for the discovery of new therapeutic agents.

Future research will likely focus on:

Scaffold for Diversity-Oriented Synthesis: The aldehyde group serves as a versatile handle for a wide range of chemical reactions, such as condensations with amines to form imines, reductions to alcohols, and additions of nucleophiles. ontosight.ai This allows for the creation of large libraries of diverse derivatives for high-throughput screening against various biological targets.

Neuroactive Compounds: Given the structural rigidity of the bicyclo[2.2.1]heptane core, which can mimic certain conformations of natural ligands, derivatives are being explored for their potential to modulate central nervous system (CNS) targets.

Antimicrobial Agents: The increasing threat of antibiotic-resistant microbes necessitates the development of novel antimicrobial agents. nih.gov The unique three-dimensional structure of bicyclo[2.2.1]heptane derivatives could be exploited to design compounds that interact with novel bacterial or fungal targets.

Research AreaRationalePotential Therapeutic Applications
Diversity-Oriented Synthesis The aldehyde group allows for the creation of large, diverse chemical libraries for screening. ontosight.aiBroad-spectrum drug discovery (e.g., oncology, infectious diseases).
Neuroactive Compounds The rigid scaffold can be used to design specific ligands for CNS receptors.Treatment of neurodegenerative diseases, pain, and psychiatric disorders. ucl.ac.uk
Antimicrobial Agents The unique 3D structure offers opportunities to develop compounds against resistant pathogens. nih.govNew antibiotics and antifungals.
Anti-inflammatory Agents Bicyclic prostaglandin (B15479496) D2 receptor antagonists have shown antiallergic and anti-inflammatory effects. nih.govTreatment of asthma, allergic rhinitis, and other inflammatory conditions.

Integration of this compound into Advanced Material Science Applications

In material science, monomers derived from the bicyclo[2.2.1]heptane (norbornene) framework are well-known for their use in polymerization reactions, particularly Ring-Opening Metathesis Polymerization (ROMP), to produce polymers with unique properties such as high thermal stability and chemical resistance. researchgate.net The presence of the carbaldehyde functionality on this scaffold opens new avenues for creating advanced and functional materials.

Emerging applications include:

Functional Polymers: The aldehyde group can be retained as a pendant group on the polymer backbone after polymerization. This allows for post-polymerization modification, where the aldehyde can be used to attach other molecules, such as fluorescent dyes, cross-linking agents, or biomolecules.

High-Performance Resins and Composites: this compound can be used as a building block for thermosetting resins. The aldehyde can participate in condensation reactions to form rigid, cross-linked networks, potentially leading to materials with superior mechanical and thermal properties.

Materials for Optics and Electronics: The defined structure of the bicyclic unit can be exploited to create materials with specific optical or electronic properties. Derivatives could be incorporated into polymers for applications in coatings, adhesives, or electronic components.

Synergistic Research with Modern Catalytic Systems and Flow Chemistry Approaches

The convergence of this compound chemistry with modern synthetic technologies promises to unlock new efficiencies and capabilities. Research in this area is focusing on the synergy between the substrate and advanced reaction systems.

Advanced Catalysis: The development of novel organocatalysts, transition-metal catalysts, and biocatalysts is enabling previously challenging transformations of aldehydes with high selectivity and efficiency. wordpress.comresearchgate.netuni-giessen.de For example, asymmetric catalysis can be used to convert this compound into chiral alcohols or other enantiomerically pure derivatives, which are highly valuable in the pharmaceutical industry.

Flow Chemistry: Performing reactions in continuous flow reactors, as opposed to traditional batch processes, offers numerous advantages, including enhanced safety, better temperature control, improved scalability, and the ability to integrate multiple reaction steps. pnas.org Applying flow chemistry to the synthesis and derivatization of this compound could lead to more efficient and automated production of fine chemicals and pharmaceutical intermediates. evitachem.com This approach is particularly beneficial for managing reactive intermediates and optimizing reaction conditions in real-time.

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Bicyclo[2.2.1]heptane-2-carbaldehyde

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